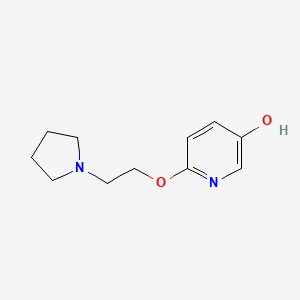
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, also known as 6-PEP, is a synthetic compound with a broad range of applications in the fields of science and medicine. It is a derivative of pyridine, an organic compound found in many biological systems, and is a key intermediate in the synthesis of a variety of pharmaceuticals. 6-PEP has been studied extensively in recent years due to its potential as a therapeutic agent, and its ability to modulate various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is not yet fully understood. However, it is believed that 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol acts as an inhibitor of various enzymes, ion channels, and other proteins involved in signal transduction pathways. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to interact with various receptors, including opioid, serotonin, and dopamine receptors. These interactions may be responsible for the various biochemical and physiological effects of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol.
Biochemical and Physiological Effects
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, as evidenced by its ability to inhibit the production of inflammatory mediators. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to modulate the activity of various ion channels, resulting in the regulation of various cellular processes. Furthermore, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to modulate the activity of various receptors, resulting in the regulation of various neurotransmitters. Finally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been found to have potential anticancer properties, as it has been found to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has a variety of advantages and limitations for laboratory experiments. One of the major advantages of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is its ability to modulate various biochemical and physiological processes. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is relatively easy to synthesize, as it can be synthesized using a variety of methods. One of the major limitations of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol is its potential toxicity, as it has been found to be toxic to various cell lines. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has a relatively short half-life, which may limit its use in long-term experiments.
Future Directions
Given the potential therapeutic properties of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, there are a variety of future directions for research. One potential area of research is the development of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol-based drugs for the treatment of various diseases, such as inflammation, cancer, and neurological disorders. Additionally, further research is needed to better understand the exact mechanism of action of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol in other areas, such as agriculture and food science.
Synthesis Methods
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol can be synthesized using a variety of methods, including the Mannich reaction, the Wittig reaction, and the Suzuki reaction. The Mannich reaction is the most commonly used method, as it involves the condensation of an aldehyde or ketone with an amine and a carboxylic acid in the presence of a base. The Wittig reaction is another popular method, which involves the use of a phosphonium salt as a reagent to form an alkene. Finally, the Suzuki reaction is a palladium-catalyzed coupling reaction that is used to form a carbon-carbon bond between two molecules.
Scientific Research Applications
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied extensively for its potential therapeutic properties, and has been found to have a variety of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals. 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has also been studied for its ability to modulate the activity of various ion channels, including calcium and potassium channels. Finally, 6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-4-11(12-9-10)15-8-7-13-5-1-2-6-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHXIXCLXOPCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

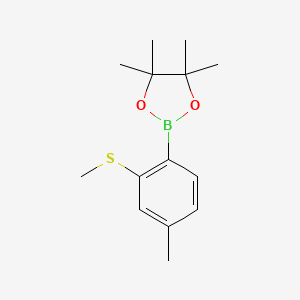
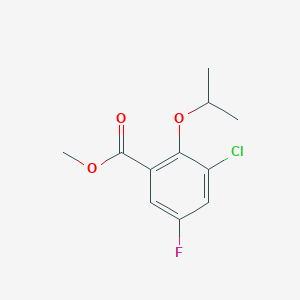
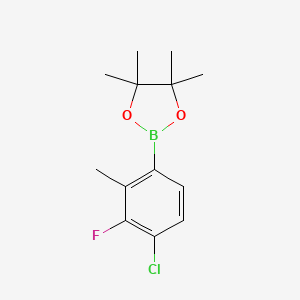

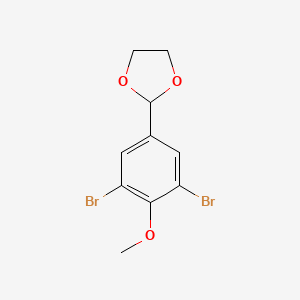
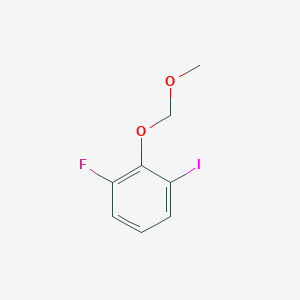
![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
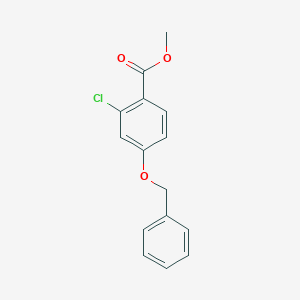
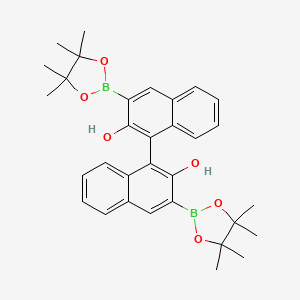
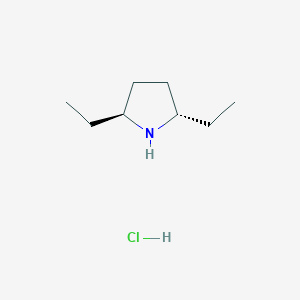

![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)

![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)